molecular formula C14H11Cl2IN2O2 B13012684 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide

4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide

Cat. No.: B13012684
M. Wt: 437.1 g/mol
InChI Key: JEJPDWGDDZCNQL-UHFFFAOYSA-N
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Description

4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is a complex organic compound that features a benzohydrazide core substituted with a 2,4-dichlorobenzyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce the hydrazide group.

    Substitution: The chlorine atoms in the 2,4-dichlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce deiodinated or dechlorinated compounds.

Mechanism of Action

The exact mechanism of action of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is not well understood. it is likely to involve interactions with cellular proteins and enzymes. The presence of halogen atoms may facilitate binding to biological targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both iodine and dichlorobenzyl groups could enhance its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C14H11Cl2IN2O2

Molecular Weight

437.1 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-iodobenzohydrazide

InChI

InChI=1S/C14H11Cl2IN2O2/c15-10-3-1-9(11(16)6-10)7-21-13-4-2-8(5-12(13)17)14(20)19-18/h1-6H,7,18H2,(H,19,20)

InChI Key

JEJPDWGDDZCNQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)I)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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